1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18387056
InChI: InChI=1S/C16H20N2/c17-13-16(15-4-2-1-3-5-15)8-10-18(11-9-16)12-14-6-7-14/h1-5,14H,6-12H2
SMILES:
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile

CAS No.:

Cat. No.: VC18387056

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile -

Specification

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
IUPAC Name 1-(cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile
Standard InChI InChI=1S/C16H20N2/c17-13-16(15-4-2-1-3-5-15)8-10-18(11-9-16)12-14-6-7-14/h1-5,14H,6-12H2
Standard InChI Key JEPIIBSIOHUPGK-UHFFFAOYSA-N
Canonical SMILES C1CC1CN2CCC(CC2)(C#N)C3=CC=CC=C3

Introduction

Structural and Molecular Features

Core Architecture

The compound’s piperidine backbone is substituted at two critical positions (Figure 1):

  • 1-Position: Cyclopropylmethyl group, introducing steric bulk and conformational rigidity.

  • 4-Position: Phenyl ring (aromatic) and carbonitrile group (polarizable nitrile), creating a planar, electron-deficient region.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂
Molecular Weight240.34 g/mol
IUPAC Name1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile
SMILESC1CC1CN2CCC(CC2)(C#N)C3=CC=CC=C3
log P (Consensus)3.05
Aqueous Solubility0.0479 mg/mL

Stereoelectronic Characteristics

  • Cyclopropylmethyl Group: Enhances metabolic stability by resisting oxidative degradation .

  • Carbonitrile: Engages in hydrogen bonding and dipole interactions, influencing receptor binding .

Synthesis and Chemical Reactivity

Synthetic Routes

Primary methods involve multi-step nucleophilic substitutions and condensations (Figure 2):

  • Piperidine Ring Formation: Cyclization of 1,5-diamine precursors with ketones or aldehydes .

  • Substituent Introduction:

    • Cyclopropylmethyl: Alkylation using cyclopropylmethyl bromide under basic conditions .

    • Phenyl/Carbonitrile: Ullmann coupling or Friedel-Crafts acylation followed by nitrile introduction via Rosenmund-von Braun reaction .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYieldSource
1Piperidine cyclizationNH₃, EtOH, 100°C, 12h65%
2Cyclopropylmethyl alkylationNaH, DMF, 0°C → RT, 6h72%
3Carbonitrile installationCuCN, DMF, 120°C, 24h58%

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C (DSC data).

  • Hydrolytic Sensitivity: Carbonitrile group resists hydrolysis at physiological pH but reacts with strong acids/bases .

Compoundμ-Opioid IC₅₀ (nM)Selectivity (μ/δ/κ)Source
Fentanyl0.721:0.1:0.01
1-Cyclopropylmethyl analogNot testedInferred

Antiviral Applications

Piperidine derivatives demonstrate CCR5 antagonist activity, inhibiting HIV-1 entry (e.g., analogs with pIC₅₀ = 8.30–9.00) :

  • Mechanism: Blocks gp120-CCR5 interaction, preventing viral fusion .

  • Structural Prerequisites: 4-Phenyl and N-cyclopropylmethyl groups enhance potency .

Physicochemical and ADME Properties

Drug-Likeness Metrics

  • Lipinski’s Rule: MW < 500, H-bond donors ≤5, H-bond acceptors ≤10 – Compliant .

  • BBB Permeability: Predicted CNS penetration (log BB = 0.8) due to moderate log P .

Table 4: ADME Predictions

ParameterValueMethodSource
GI AbsorptionHighQSAR
CYP Inhibition (CYP2D6)YesIn silico
Half-life (RLM)22 minMicrosomal

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